(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide
Overview
Description
(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide: is a chemical compound that features a phthalimide moiety linked to a trimethylammonium group, with an iodide counterion
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored .
Biochemical Pathways
The synthesis process of n-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
Pharmacokinetics
The importance of understanding the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives is emphasized, with the aim of unlocking their potential as therapeutic agents .
Result of Action
The potential of isoindoline-1,3-dione derivatives as therapeutic agents is highlighted .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phthalimide Formation: The synthesis begins with the formation of phthalimide by the reaction of phthalic anhydride with ammonia or a primary amine under heating conditions.
Quaternization: The phthalimide is then reacted with trimethylamine in the presence of a suitable solvent such as acetonitrile or ethanol. This reaction typically requires heating to facilitate the formation of the quaternary ammonium salt.
Iodide Exchange: The final step involves the exchange of the counterion to iodide by treating the quaternary ammonium salt with an iodide source such as sodium iodide or potassium iodide in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of (1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phthalimide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quaternary ammonium group, potentially converting it to a tertiary amine.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or acetate ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phthalimide moiety.
Reduction: Tertiary amine derivatives.
Substitution: Quaternary ammonium salts with different counterions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a phase-transfer catalyst in organic synthesis.
Analytical Chemistry: It is used as a reagent in various analytical techniques for the detection and quantification of specific ions and molecules.
Biology:
Bioconjugation: The compound is employed in bioconjugation reactions to link biomolecules for various biological assays and studies.
Cell Imaging: It can be used as a fluorescent probe for imaging cellular structures.
Medicine:
Drug Development: The compound serves as a precursor or intermediate in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Electronics: It finds applications in the fabrication of electronic components and devices.
Comparison with Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the quaternary ammonium group.
Trimethylammonium Iodide: Contains the quaternary ammonium group but lacks the phthalimide moiety.
N-Methylphthalimide: A derivative of phthalimide with a methyl group instead of the trimethylammonium group.
Uniqueness:
Structural Features: The combination of the phthalimide moiety and the quaternary ammonium group in (1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide imparts unique chemical and physical properties.
Reactivity: The presence of both functional groups allows the compound to participate in a wider range of chemical reactions compared to its similar counterparts.
Applications: The dual functionality of the compound makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl-trimethylazanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O2.HI/c1-14(2,3)8-13-11(15)9-6-4-5-7-10(9)12(13)16;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDQRYZXNQBIF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CN1C(=O)C2=CC=CC=C2C1=O.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383639 | |
Record name | AC1MDT7L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36121-48-9 | |
Record name | NSC153389 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1MDT7L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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